molecular formula C10H6FNO2 B13534170 5-Fluoroisoquinoline-3-carboxylic acid

5-Fluoroisoquinoline-3-carboxylic acid

Cat. No.: B13534170
M. Wt: 191.16 g/mol
InChI Key: ZQDFGFCUYNCWBU-UHFFFAOYSA-N
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Description

5-Fluoroisoquinoline-3-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compoundThe presence of a fluorine atom in the molecule enhances its chemical and biological properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are well-known methods for constructing the isoquinoline scaffold . These reactions typically involve the use of transition metal catalysts, ionic liquids, or green reaction protocols to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve yield and purity while minimizing waste. Additionally, the development of greener and more sustainable methods, such as the use of renewable solvents and catalysts, is an ongoing area of research .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, hydrogenated derivatives, and other functionalized compounds. These products are valuable intermediates for further chemical transformations and applications .

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroisoquinoline-3-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications. The fluorine atom increases the compound’s stability and lipophilicity, while the carboxylic acid group provides additional sites for chemical modifications .

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

5-fluoroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8/h1-5H,(H,13,14)

InChI Key

ZQDFGFCUYNCWBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)F)C(=O)O

Origin of Product

United States

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